molecular formula C8H7NO4 B184438 3-(Methoxycarbonyl)isonicotinic acid CAS No. 24202-79-7

3-(Methoxycarbonyl)isonicotinic acid

Cat. No.: B184438
CAS No.: 24202-79-7
M. Wt: 181.15 g/mol
InChI Key: GTCDOGAERTYZBT-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)isonicotinic acid is a heterocyclic aromatic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol. This compound features a pyridine ring, a six-membered aromatic ring containing one nitrogen atom, with methoxycarbonyl (-COOCH3) and carboxylic acid (-COOH) groups attached at the 3rd and 4th positions, respectively. It is primarily used in scientific research as a precursor molecule for the synthesis of more complex compounds.

Preparation Methods

The synthesis of 3-(Methoxycarbonyl)isonicotinic acid typically involves a multi-step process. One common synthetic route includes the nitration of pyridine, followed by esterification and decarboxylation. Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Methoxycarbonyl)isonicotinic acid undergoes various chemical reactions due to its reactive functional groups. Some of the key reactions include:

    Esterification: The methoxycarbonyl group can react with alcohols to form new esters.

    Decarboxylation: Under specific conditions, the carboxylic acid group can undergo decarboxylation, releasing CO2 and forming a new molecule.

    Condensation Reactions: The compound can participate in condensation reactions with molecules containing amines or amides to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-(Methoxycarbonyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It may be used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)isonicotinic acid is primarily related to its ability to participate in various chemical reactions due to its functional groups. The methoxycarbonyl and carboxylic acid groups can interact with different molecular targets, facilitating the formation of new compounds with desired properties. The specific pathways and molecular targets involved depend on the context of its use in research and applications.

Comparison with Similar Compounds

3-(Methoxycarbonyl)isonicotinic acid can be compared with other pyridinecarboxylic acids, such as:

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin
  • Isonicotinic acid (4-pyridinecarboxylic acid)

These compounds share the pyridine ring structure but differ in the position and type of functional groups attached.

Properties

IUPAC Name

3-methoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-9-3-2-5(6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCDOGAERTYZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356216
Record name 3-methoxycarbonylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24202-79-7
Record name 3-methoxycarbonylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)pyridine-4-carboxylic acid
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